

Standard Operating Procedure for [11C]GSK931145 PET Scans

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Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

[11C]**GSK931145** is a selective and potent radioligand for the type 1 glycine transporter (GlyT1), a key target in the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. Positron Emission Tomography (PET) imaging with [11C]**GSK931145** allows for the in vivo quantification and assessment of GlyT1 availability in the brain. This document provides a standard operating procedure for conducting [11C]**GSK931145** PET scans, encompassing radiochemistry, quality control, subject preparation, image acquisition, and data analysis.

2.0 Radiochemistry and Quality Control

The radiosynthesis of [11C]**GSK931145** is achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.^[1] The entire process can be automated using a synthesis module.^{[2][3]}

2.1 Radiosynthesis Protocol

A generalized procedure for the radiosynthesis of [11C]**GSK931145** is as follows:

- Production of $[^{11}\text{C}]\text{CO}_2$: $[^{11}\text{C}]\text{CO}_2$ is produced via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction in a cyclotron.[\[3\]](#)
- Conversion to $[^{11}\text{C}]\text{CH}_3\text{I}$ or $[^{11}\text{C}]\text{CH}_3\text{OTf}$: The $[^{11}\text{C}]\text{CO}_2$ is converted to $[^{11}\text{C}]\text{methane}$ ($[^{11}\text{C}]\text{CH}_4$), which is then iodinated to produce $[^{11}\text{C}]\text{methyl iodide}$ ($[^{11}\text{C}]\text{CH}_3\text{I}$).[\[3\]](#)
Alternatively, $[^{11}\text{C}]\text{CH}_3\text{I}$ can be passed through a silver triflate column to yield $[^{11}\text{C}]\text{methyl triflate}$ ($[^{11}\text{C}]\text{CH}_3\text{OTf}$).[\[1\]](#)[\[3\]](#)
- Radiolabeling Reaction: The **GSK931145** precursor is reacted with $[^{11}\text{C}]\text{CH}_3\text{I}$ or $[^{11}\text{C}]\text{CH}_3\text{OTf}$ in an appropriate solvent (e.g., DMSO) and under basic conditions to yield $[^{11}\text{C}]\text{GSK931145}$.[\[1\]](#)[\[2\]](#)
- Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[\[2\]](#)
- Formulation: The purified $[^{11}\text{C}]\text{GSK931145}$ fraction is collected, reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol), and passed through a sterile filter.[\[2\]](#)[\[4\]](#)

2.2 Quality Control

The final product must undergo rigorous quality control checks before administration.

Parameter	Specification	Method
Radiochemical Purity	> 99%	High-Performance Liquid Chromatography (HPLC)
Specific Activity	> 39 GBq/μmol at time of injection	HPLC
Radionuclidic Purity	> 99.5%	Gamma-ray spectroscopy
Chemical Purity	No identifiable peaks other than the product and solvent	HPLC
pH	4.5 - 7.5	pH meter or pH strips
Sterility	Sterile	Standard sterility testing
Endotoxins	< 175 EU/V (V = maximum recommended dose in mL)	Limulus Amebocyte Lysate (LAL) test

Table 1: Quality Control Specifications for [11C]GSK931145.[4]

3.0 Subject Preparation

Proper subject preparation is crucial for obtaining high-quality PET images.

- Informed Consent: All subjects must provide written informed consent prior to participation in the study.
- Fasting: Subjects should fast for a minimum of 6 hours prior to the PET scan. Water is permitted.[5][6]
- Diet: A low-carbohydrate, no-sugar diet is recommended for 24 hours preceding the scan to minimize potential metabolic interference.[6]
- Medication Review: A thorough review of the subject's current medications should be conducted. For diabetic subjects, specific instructions regarding insulin and other medications are necessary.[7][8]

- Abstinence: Subjects should refrain from strenuous physical activity, caffeine, and nicotine for at least 24 hours before the scan.[\[5\]](#)
- Pre-Scan Procedures: An intravenous catheter will be placed for radiotracer injection and potentially for blood sampling. The subject should void their bladder immediately before the scan.[\[9\]](#)

4.0 PET Scan Acquisition

4.1 Radiotracer Administration and Pharmacokinetics

Parameter	Human Data
Injected Dose	304.22 ± 112.87 MBq to 429 ± 158 MBq (intravenous bolus)
Specific Activity at Injection	21.57 ± 7.51 GBq/ μ mol
Intact Radioligand in Plasma (1 hr p.i.)	$60 \pm 8\%$

Table 2: Radiotracer Administration and Pharmacokinetics of $[11\text{C}]\text{GSK931145}$ in Humans.[\[4\]](#)

4.2 Imaging Protocol

- Positioning: The subject is positioned supine in the PET scanner with the head comfortably immobilized.
- Transmission Scan: A transmission scan for attenuation correction is performed prior to the emission scan.
- Emission Scan: A dynamic scan of the brain is acquired for 90-120 minutes, starting simultaneously with the intravenous bolus injection of $[11\text{C}]\text{GSK931145}$.[\[4\]](#)
- Whole-Body Imaging (for dosimetry): For dosimetry studies, whole-body PET scans are acquired.[\[4\]](#)[\[10\]](#)

4.3 Human Radiation Dosimetry

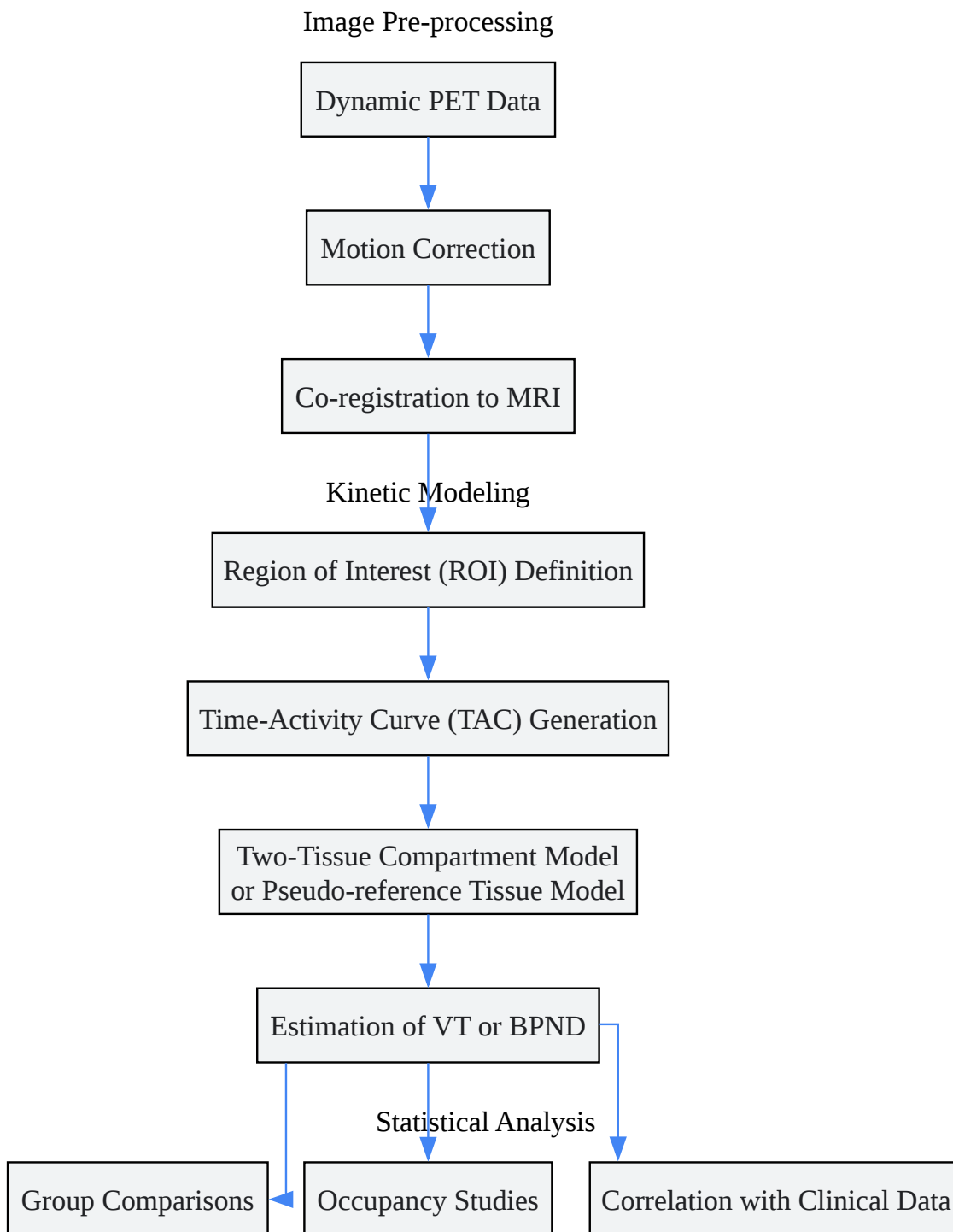
The radiation dose from a [11C]**GSK931145** PET scan is considered moderate.[\[10\]](#)

Organ	Mean Absorbed Dose (μGy/MBq)
Liver	19.0
Lungs	Not Reported
Kidneys	12.6
Heart Wall	Not Reported
Brain	Not Reported
Effective Dose (Male)	4.02 μSv/MBq
Effective Dose (Female)	4.95 μSv/MBq

Table 3: Human Radiation Dosimetry for [11C]**GSK931145**.[\[10\]](#)[\[11\]](#) The liver is the organ receiving the highest radiation-absorbed dose.[\[10\]](#)

5.0 Data Analysis

A comprehensive data analysis workflow is required to quantify GlyT1 availability.



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Figure 1: Data analysis workflow for [11C]GSK931145 PET scans.

5.1 Image Pre-processing

- **Motion Correction:** Dynamic PET images are corrected for subject motion during the scan.
- **Co-registration:** The motion-corrected PET images are co-registered to the subject's structural MRI.

5.2 Kinetic Modeling

- **Region of Interest (ROI) Definition:** ROIs are defined on the co-registered MRI for brain regions with high GlyT1 density (e.g., midbrain, thalamus, cerebellum) and a pseudo-reference region if applicable.[\[12\]](#)
- **Time-Activity Curve (TAC) Generation:** TACs are generated by plotting the average radioactivity concentration within each ROI over time.
- **Model Selection:**
 - **Two-Tissue Compartment Model:** This model, which requires an arterial input function, can be used to estimate the total volume of distribution (VT). However, test-retest reproducibility with this model has been reported to be poor for **[11C]GSK931145**.[\[12\]](#)
 - **Pseudo-reference Tissue Model:** This model, which does not require arterial blood sampling, has shown improved test-retest reproducibility for estimating the binding potential (BPND).[\[12\]](#)

5.3 Test-Retest Reproducibility

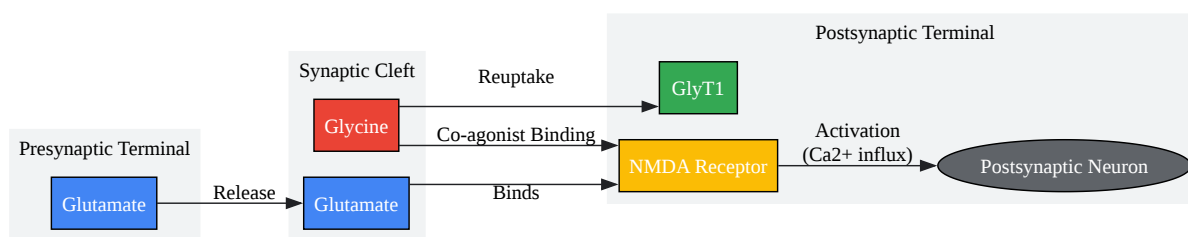
The reliability of **[11C]GSK931145** PET measurements is crucial for longitudinal studies and drug occupancy trials.

Model	Parameter	Variability (VAR)
Two-Tissue Compartment	VT	29-38%
Pseudo-reference Tissue	BPND	16-23%

Table 4: Test-Retest Reproducibility of **[11C]GSK931145** PET.[\[12\]](#)

6.0 Glycine Transporter 1 (GlyT1) Signaling Pathway

GlyT1 plays a critical role in regulating glycine levels at the synapse, which in turn modulates the activity of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neurotransmission.



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Figure 2: Role of GlyT1 in glutamatergic neurotransmission.

7.0 References

A comprehensive list of references used in the generation of this document can be provided upon request. The primary sources include peer-reviewed publications on the development, characterization, and application of [11C]**GSK931145** for PET imaging.

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References

- 1. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 6. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 7. flcancer.com [flcancer.com]
- 8. en.simagingtherapy.com [en.simagingtherapy.com]
- 9. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and radiation dosimetry of the amyloid imaging agent 11C-PIB in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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